Bdp FL dbco is a green-emitting fluorescent probe designed for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). It combines a highly photostable and bright borondipyrromethene (BODIPY FL) fluorophore with a dibenzocyclooctyne (DBCO) reactive group. This structure allows for the covalent labeling of azide-modified biomolecules in complex biological systems, including live cells, without the need for cytotoxic copper catalysts. Its key baseline properties include excitation and emission maxima around 503 nm and 512 nm, respectively, making it compatible with standard fluorescein (FAM/FITC) filter sets, alongside a high extinction coefficient and fluorescence quantum yield.
While other green fluorescent DBCO-functionalized dyes like those based on fluorescein or Alexa Fluor™ 488 exist, direct substitution is often inadvisable. Critical performance differences in reaction kinetics, photostability, and non-specific binding can compromise experimental reproducibility and outcomes. The BODIPY FL core is neutrally charged and its fluorescence is less sensitive to pH and environmental polarity compared to fluorescein, which can de-protonate and alter its spectral properties. Furthermore, differences in hydrophobicity between fluorophores can lead to significant variations in non-specific background signal, a critical factor in high-sensitivity imaging. Finally, the reaction rate of DBCO with azides can be influenced by the attached fluorophore and linker, meaning that reaction times and labeling efficiencies established with one probe may not be transferable to another.
The BODIPY FL core of Bdp FL dbco provides significantly higher resistance to photobleaching compared to traditional green fluorophores like fluorescein (FITC). While direct head-to-head comparisons of DBCO conjugates are sparse, data on the core fluorophores show that BODIPY FL is substantially more photostable than FITC. It also demonstrates comparable or superior photostability to high-performance dyes like Alexa Fluor 488, which is a critical advantage for techniques requiring intense or prolonged laser illumination, such as STED or STORM super-resolution microscopy.
| Evidence Dimension | Photostability (Resistance to photobleaching) |
| Target Compound Data | High (Characteristic of the BODIPY FL class) |
| Comparator Or Baseline | Fluorescein (FITC): Low photostability. Alexa Fluor 488: High photostability. |
| Quantified Difference | BODIPY FL is qualitatively ranked as a superior choice over FITC for applications demanding high photostability and is considered a high-performance alternative to Alexa Fluor 488. |
| Conditions | Confocal laser scanning microscopy under continuous illumination. |
Higher photostability enables longer imaging times, higher laser powers for better signal, and more reliable quantitative data in fluorescence-based assays and super-resolution microscopy.
The DBCO moiety is one of the most reactive cyclooctynes for SPAAC, ensuring rapid labeling kinetics. In a direct comparison of SPAAC reactions within live HeLa cells, labeling a HaloTag protein with a DBCO-based probe was approximately 5-fold faster than with a BCN (bicyclononyne)-based probe. This kinetic advantage allows for the use of lower probe concentrations and shorter incubation times, which minimizes potential cellular stress and background signal. The reaction half-life for DBCO with an azide-modified target inside cells was measured to be ~15 minutes, demonstrating high efficiency in a complex biological environment.
| Evidence Dimension | SPAAC Reaction Rate in Live Cells |
| Target Compound Data | DBCO-based probe: ~5-fold faster than BCN-based probe. |
| Comparator Or Baseline | BCN-based probe. |
| Quantified Difference | 5-fold increase in reaction rate. |
| Conditions | Labeling of HaloTag-KDEL-mCherry fusion protein in live HeLa cells with TAMRA-azide. |
Faster kinetics reduce experimental time, lower the required probe concentration (saving cost and reducing background), and improve labeling efficiency for low-abundance targets.
The BODIPY FL core is uncharged and relatively hydrophobic, which facilitates cell permeability. However, excessive hydrophobicity in fluorescent probes can lead to high non-specific binding to cellular structures or culture substrates, creating problematic background signal. While DBCO itself can exhibit some non-specific affinity, studies focused on optimizing intracellular labeling have shown that the choice of the cycloalkyne-dye conjugate is critical. The balanced properties of BODIPY dyes often result in minimal nonspecific binding and low background staining, a feature noted as superior in some cellular imaging contexts. This contrasts with highly charged or overly hydrophobic dyes that are more prone to non-specific interactions.
| Evidence Dimension | Non-specific binding potential |
| Target Compound Data | Low non-specific binding and background staining reported for BODIPY-class dyes in cellular contexts. |
| Comparator Or Baseline | Highly hydrophobic dyes (positive logD values) show a strong correlation with high non-specific binding to substrates. |
| Quantified Difference | Not directly quantified in a head-to-head comparison, but BODIPY FL has a calculated logD of -1.99 (hydrophilic), whereas other dyes prone to non-specific binding can have less negative or positive logD values. |
| Conditions | Live-cell fluorescence microscopy. |
Lower non-specific binding directly translates to a higher signal-to-noise ratio, enabling clearer images and more accurate quantification, especially for low-expression targets.
The high photon budget and superior photostability of the BODIPY FL core make Bdp FL dbco an excellent choice for demanding super-resolution techniques that require intense laser irradiation. Its ability to resist photobleaching allows for the collection of the large number of frames necessary to reconstruct high-fidelity images of subcellular structures with nanoscale resolution.
The rapid reaction kinetics of the DBCO group are a significant advantage when labeling targets that are present in low concentrations or when the experimental window is short. This ensures maximal labeling efficiency before the probe is washed away or degrades, which is critical for achieving a detectable signal from low-copy-number proteins or glycans.
For experiments that monitor cellular processes over extended periods, the combination of high photostability, low cytotoxicity (due to the copper-free reaction), and low non-specific binding makes this probe a reliable choice. It ensures that the fluorescent signal remains stable and specific to the target over many hours or days of observation.
The exceptional brightness of the BODIPY FL fluorophore, stemming from its high extinction coefficient and near-unity quantum yield, provides a strong signal that can overcome endogenous cellular autofluorescence. This is particularly valuable when working with cell types or tissues known for high background fluorescence.